molecular formula C20H22N2O3 B069358 (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine CAS No. 163814-41-3

(S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine

Cat. No. B069358
CAS RN: 163814-41-3
M. Wt: 338.4 g/mol
InChI Key: CCYVRDYAEDJRRD-VVLLFNJHSA-N
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Description

(S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound is also known as AJ-9677 and has been studied extensively for its mechanism of action, biochemical, and physiological effects.

Mechanism Of Action

The mechanism of action of (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine involves the inhibition of specific enzymes and proteins involved in disease progression. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is essential for cognitive function. Additionally, (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine has been shown to inhibit the activity of monoamine oxidase B, an enzyme involved in the breakdown of dopamine, which is essential for motor function.
Biochemical and Physiological Effects:
(S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes and proteins involved in disease progression. Additionally, the compound has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.

Advantages And Limitations For Lab Experiments

The advantages of using (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine in lab experiments include its potent activity against specific enzymes and proteins, which can be useful in studying disease progression. However, the limitations of using the compound include its potential toxicity and the need for further research to determine its safety and efficacy in clinical trials.

Future Directions

The future directions for research on (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine include exploring its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to determine the safety and efficacy of the compound in clinical trials and to develop more efficient synthesis methods. Finally, the compound's potential for use in drug delivery systems and as a diagnostic tool should also be explored.

Synthesis Methods

The synthesis of (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine involves the reaction of (S)-2-(diphenylmethyl)-1-pyrrolidine with 2-nitroethylene oxide in the presence of a catalyst. The resulting compound is then treated with methanol to obtain the final product.

Scientific Research Applications

(S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown promising results in preclinical studies, and further research is ongoing to explore its efficacy in clinical trials.

properties

IUPAC Name

(2S)-2-[methoxy(diphenyl)methyl]-1-[(E)-2-nitroethenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-20(17-9-4-2-5-10-17,18-11-6-3-7-12-18)19-13-8-14-21(19)15-16-22(23)24/h2-7,9-12,15-16,19H,8,13-14H2,1H3/b16-15+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYVRDYAEDJRRD-VVLLFNJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCN1C=C[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC([C@@H]1CCCN1/C=C/[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447009
Record name (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine

CAS RN

163814-41-3
Record name (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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